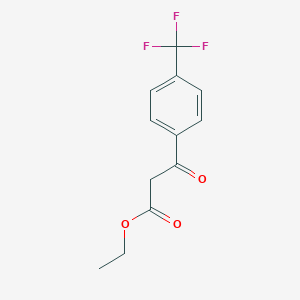

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHVSJPSNQIPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375095 | |

| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106263-53-0 | |

| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an overview of its potential applications.

Physicochemical Properties

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁F₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 260.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | --INVALID-LINK-- |

| CAS Number | 106263-53-0 | --INVALID-LINK-- |

| Appearance | Yellow oil | --INVALID-LINK-- |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. This compound exists as a mixture of keto and enol tautomers in solution, which is reflected in its NMR spectra.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The presence of both keto and enol forms is evident from the distinct sets of signals.[1]

| Protons | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 8.06 | 7.88 | m | |

| Ar-H | 7.76 | 7.68 | m | |

| =CH- | 5.72 | s | ||

| -OCH₂CH₃ | 4.19 | 4.31 | q | 7.1 |

| -CH₂- | 4.01 | s | ||

| -OCH₂CH₃ | 1.21 | 1.39 | t | 7.1 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, the molecular ion peak [M]⁺• would be expected at m/z 260. Key fragmentation pathways for similar β-keto esters typically involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of carbon monoxide (CO, m/z 28). The presence of the trifluoromethylphenyl group would lead to characteristic aromatic fragments.

Synthesis

A common and effective method for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is the Claisen condensation.[2][3][4][5][6] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.

Experimental Protocol: Claisen Condensation (General Procedure 1)

This protocol describes a general method for the synthesis of β-keto esters via Claisen condensation.[1]

Materials:

-

Appropriate ketone (e.g., 4'-(trifluoromethyl)acetophenone)

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium hydrogen carbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of sodium hydride (30 mmol, 1.2 g of 60% dispersion) in dry THF (10 mL) in oven-dried glassware under a nitrogen atmosphere, add diethyl carbonate (40 mmol, 4.85 mL).

-

Slowly add a solution of the ketone (10 mmol) in dry THF (5 mL) to the mixture.

-

Heat the reaction mixture under reflux for 6 hours.

-

Quench the reaction by adding glacial acetic acid (1 mL) followed by 10% HCl (20 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Wash the combined organic phases sequentially with saturated sodium hydrogen carbonate solution (10 mL), water (10 mL), and brine (10 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in petroleum ether) to afford the pure Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

Applications in Drug Development

β-Keto esters, particularly those containing fluorine, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule.

Role as a Synthetic Building Block

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate serves as a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and isoxazoles. These scaffolds are present in numerous approved drugs and clinical candidates.

Potential Biological Activities

While specific biological data for the title compound is limited in the public domain, the class of trifluoromethylated β-keto esters is known to exhibit a range of pharmacological activities. These include enzyme inhibition, where the trifluoromethyl ketone moiety can act as a transition-state analog inhibitor of various hydrolases.

Conclusion

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a key chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features, particularly the trifluoromethyl group, make it an attractive building block for the development of novel therapeutic agents. The detailed structural analysis and synthetic protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a β-ketoester of significant interest in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, also known as Ethyl 4-(trifluoromethyl)benzoylacetate, is a fluorinated organic compound with the molecular formula C₁₂H₁₁F₃O₃. The trifluoromethyl group significantly influences its electronic properties and metabolic stability, making it a valuable building block in the design of bioactive molecules.[1]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is presented in the table below. It should be noted that while some experimental data is available for related compounds, certain properties for this specific molecule are based on calculated values.

| Property | Value | Source |

| Molecular Weight | 260.21 g/mol | [2][3] |

| CAS Number | 106263-53-0 | [2][3] |

| IUPAC Name | ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | [2][3] |

| Boiling Point | 294.3 ± 40.0 °C (at 760 Torr) | Calculated |

| Density | 1.254 ± 0.06 g/cm³ (at 20 °C) | Calculated |

| Solubility | Very slightly soluble (0.18 g/L at 25 °C) | Calculated |

| Melting Point | Not experimentally reported in the searched literature. | |

| pKa | Not experimentally reported in the searched literature. |

Experimental Protocols

The synthesis and characterization of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate are crucial for its application in research and development. The following sections detail the typical experimental procedures.

Synthesis via Claisen Condensation

The most common method for synthesizing β-ketoesters is the Claisen condensation.[4][5] This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. For the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, ethyl acetate is reacted with ethyl 4-(trifluoromethyl)benzoate.

Reaction:

Ethyl 4-(trifluoromethyl)benzoate + Ethyl acetate → Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate + Ethanol

Detailed Protocol (Adapted from a similar synthesis of a fluorinated β-ketoester):

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of sodium ethoxide in ethanol is prepared by reacting sodium metal with absolute ethanol.

-

Reaction: A mixture of ethyl 4-(trifluoromethyl)benzoate and ethyl acetate is added dropwise to the sodium ethoxide solution at a controlled temperature (typically 10-20°C).

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.

-

Work-up: The reaction mixture is cooled, and the resulting sodium salt of the β-ketoester is precipitated. The precipitate is then dissolved in water and acidified (e.g., with dilute sulfuric or acetic acid) to yield the crude product.

-

Purification: The crude product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

Characterization

The structure and purity of the synthesized Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons between the carbonyl groups, and signals in the aromatic region corresponding to the substituted phenyl ring.

-

¹³C NMR: Characteristic peaks for the ester and ketone carbonyl carbons, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons are expected. The carbon of the trifluoromethyl group will also be observable.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups (typically in the range of 1650-1750 cm⁻¹). C-F stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structure. A general protocol for the analysis of related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is available.

Role in Drug Discovery and Development

β-Ketoesters are versatile intermediates in the synthesis of a wide range of pharmaceuticals.[2][4][6][7] Their ability to undergo various chemical transformations makes them valuable starting materials for the construction of complex heterocyclic ring systems found in many drug molecules. The presence of the trifluoromethyl group in Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate can enhance the metabolic stability and binding affinity of the final drug candidates.[1]

Potential as Enzyme Inhibitors

One of the significant applications of β-ketoesters in drug discovery is their use as scaffolds for the development of enzyme inhibitors.[8] The keto-enol tautomerism of the β-dicarbonyl moiety allows for chelation with metal ions in the active sites of metalloenzymes or participation in hydrogen bonding interactions with amino acid residues.

Given the structural features of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, it is a candidate for screening against various enzymatic targets. A general workflow for screening this compound for potential enzyme inhibitory activity is outlined below.

Workflow for Enzyme Inhibition Screening

Example Experimental Protocol: Tyrosinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against tyrosinase, an enzyme involved in melanin biosynthesis and a target for skin-lightening agents.[8]

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate and microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.

-

Include control wells (with and without the enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the absorbance data.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

This technical guide provides a foundational understanding of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate for its effective utilization in research and drug development endeavors. The provided protocols and workflows serve as a starting point for further investigation and application of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known chemical properties and potential hazards of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate based on currently available public information. As of the date of this guide, there is no specific published data regarding the biological activity, detailed toxicological profile, or mechanism of action for this particular compound. The information presented herein should be used for research and informational purposes only.

Executive Summary

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS No. 106263-53-0) is a fluorinated β-keto ester. This class of compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their versatile reactivity. The presence of a trifluoromethylphenyl group can significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability and binding affinity. This guide summarizes the known chemical and physical properties, outlines a probable synthetic route and purification strategy, and discusses the known hazards associated with this compound. In the absence of direct biological data, a brief discussion on the potential relevance of its structural motifs in drug discovery is included.

Chemical and Physical Properties

The chemical and physical properties of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate are summarized in the tables below. This data is compiled from various chemical supplier databases and public chemical information resources.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 106263-53-0 | [1] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |

| Molecular Weight | 260.21 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.270 g/cm³ at 25°C | |

| Boiling Point | 248-249 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index | n20/D 1.4880 | |

| Vapor Pressure | 0.00164 mmHg at 25°C | |

| pKa | 9.09 ± 0.25 (Predicted) |

Spectroscopic Data

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Spectral data available. | [1] |

| IR | ATR-IR spectrum available. | [1] |

| Mass Spectrometry | Predicted fragmentation patterns suggest loss of the ethoxy group followed by cleavage of the carbonyl and fragmentation of the trifluoromethylphenyl ring. | [2] |

Synthesis and Purification

Synthesis Protocol: Claisen Condensation

This reaction involves the base-mediated condensation of an ester and a ketone. In this case, a substituted benzoyl chloride can be reacted with a malonic acid ester followed by decarboxylation, or more directly, a substituted acetophenone can be reacted with diethyl carbonate.

Reaction Scheme:

Caption: General workflow for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate via Claisen condensation.

Experimental Procedure (General):

-

To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF), diethyl carbonate is added under an inert atmosphere (e.g., nitrogen).

-

A solution of 4-(trifluoromethyl)acetophenone in the same anhydrous solvent is then added dropwise to the reaction mixture.

-

The mixture is subsequently heated to reflux for several hours to drive the reaction to completion.

-

After cooling, the reaction is carefully quenched with a weak acid (e.g., glacial acetic acid) followed by the addition of dilute hydrochloric acid.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Caption: General workflow for the purification of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate by flash column chromatography.

Hazards and Safety Information

The available safety data indicates that Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a hazardous substance. Standard laboratory safety precautions should be strictly followed.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological and Toxicological Profile

As of this writing, there is a notable absence of publicly available data on the biological activity, mechanism of action, and specific toxicological profile (e.g., LD50, cytotoxicity) of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

Potential Relevance in Drug Discovery

While no direct biological activity has been reported for this compound, its structural features are of interest in medicinal chemistry.

-

β-Keto Ester Moiety: This functional group is a versatile building block for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.

-

Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is a common substituent in modern pharmaceuticals. Its incorporation can enhance properties such as:

-

Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

-

Given these characteristics, Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a potentially useful starting material for the synthesis of novel bioactive compounds. However, any such derivatives would require extensive biological and toxicological evaluation.

Caption: Logical relationship between the structural features of CAS 106263-53-0 and their potential implications in drug design.

Conclusion

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a chemical intermediate with well-defined physical and chemical properties but significant gaps in its biological and toxicological data. Its primary value to researchers, particularly in drug development, lies in its potential as a starting material for the synthesis of more complex molecules, leveraging the advantageous properties conferred by the trifluoromethylphenyl group. Due to its hazardous nature, appropriate safety measures must be implemented when handling this compound. Further research is required to elucidate any potential biological activities and to establish a comprehensive safety profile.

References

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate IUPAC nomenclature and synonyms

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide details its chemical nomenclature, physical and chemical properties, and common synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure C₁₂H₁₁F₃O₃ is formally named ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] Due to its complex structure, it is also known by several synonyms, which are frequently used in commercial and research contexts.

A comprehensive list of these synonyms is provided below:

-

3-Oxo-3-(4-trifluoromethylphenyl)propanoic acid ethyl ester[1][3]

-

Ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate[1]

-

Ethyl 4-(trifluoromethyl)benzoylacetate[1]

-

beta-Oxo-4-(trifluoromethyl)benzenepropanoic acid ethyl ester[4][5]

-

Ethyl 2-[4-(TrifluoroMethyl)benzoyl]acetate[4]

-

ETHYL 3-(4-TRIFLUOROMETHYL-PHENYL)-3-OXOPROPANOATE[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₁F₃O₃ |

| Molecular Weight | 260.21 g/mol [1][2] |

| CAS Number | 106263-53-0[1] |

| Boiling Point | 248-249 °C (lit.)[3] |

| Density | 1.270 g/mL at 25 °C (lit.)[3] |

| Refractive Index | n20/D 1.4880 (lit.)[3] |

| Appearance | Powder[5] |

| Storage | Room Temperature, Sealed in dry conditions[4] |

Experimental Protocols: Synthesis

The primary method for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is the Claisen condensation . This reaction involves the condensation of an ester with a ketone, in this case, the reaction between ethyl trifluoroacetate and ethyl acetate in the presence of a base.

A typical experimental protocol is as follows:

-

Preparation of the reaction mixture: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. An organic solvent may also be present.

-

Addition of reactants: Ethyl trifluoroacetate and ethyl acetate are added to the reaction mixture. The order and rate of addition are controlled to manage the reaction temperature.

-

Reaction conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature, for a period of several hours to ensure the completion of the condensation reaction.

-

Work-up: Upon completion, the reaction is quenched, often by the addition of an acid. The product is then extracted using an organic solvent.

-

Purification: The crude product is purified by techniques such as distillation under reduced pressure or column chromatography to yield pure Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

Applications in Drug Development and Research

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate serves as a versatile building block in the synthesis of various heterocyclic compounds. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug candidates.[6]

While this compound itself does not have a specified signaling pathway or direct mechanism of action, it is a crucial intermediate for creating more complex molecules that may exhibit a range of biological activities.

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate via Claisen condensation.

Caption: Generalized workflow for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate - CAS:106263-53-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key intermediate in pharmaceutical and chemical synthesis. The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The structural integrity and purity of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate can be effectively determined using a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and GC-MS analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data available through PubChem[1] | Specific peak assignments not detailed |

A ¹³C NMR spectrum is available for this compound in the PubChem database, however, a detailed assignment of chemical shifts to specific carbon atoms is not provided.[1] Generally, one would expect to observe signals for the carbonyl carbons of the ester and ketone, the carbons of the trifluoromethyl-substituted phenyl ring, and the carbons of the ethyl propanoate chain.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data available through PubChem[1] | Specific peak table not detailed |

An ATR-IR spectrum is accessible via PubChem.[1] The spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, C-O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations.

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Proposed Fragment |

| 260 | [M]⁺ (Molecular Ion) |

| Predicted Data | Loss of ethoxy group (-OC₂H₅) |

| Predicted Data | Benzoyl cation fragment |

Specific experimental mass spectrometry data for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is not widely published. The predicted molecular ion peak [M]⁺ would be at m/z 260, corresponding to its molecular weight.[1] Common fragmentation patterns for similar compounds include the loss of the ethoxy group and the formation of a stable benzoyl cation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of compounds similar to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. Specific parameters may need to be optimized for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample is placed directly onto the ATR crystal, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis is performed on a GC-MS system. A dilute solution of the compound in a volatile organic solvent is injected into the gas chromatograph. The compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. Electron ionization (EI) is a common method for ionization.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated.

Caption: General workflow for the spectroscopic analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

Caption: A simplified representation of a potential fragmentation pathway in mass spectrometry.

References

The Genesis and Synthetic Evolution of Trifluoromethylated β-Keto Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity and binding affinity of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for a particularly valuable class of fluorinated building blocks: trifluoromethylated β-keto esters.

A Historical Perspective: From the Dawn of Organofluorine Chemistry to a Key Synthetic Intermediate

The journey to trifluoromethylated β-keto esters is intrinsically linked to the broader history of organofluorine chemistry. The field's origins can be traced back to 1835, when Dumas and Péligot first synthesized fluoromethane.[1] A significant milestone was the development of the Swarts reaction in 1892 by Frédéric Swarts, which provided a practical method for introducing fluorine into organic molecules via halogen exchange and was instrumental in the synthesis of trifluoroacetic acid, a key precursor for many trifluoromethylated compounds.[2][3]

While the general Claisen condensation for the synthesis of β-keto esters was discovered by Rainer Ludwig Claisen in 1887, the first synthesis of a trifluoromethylated β-dicarbonyl compound, 2-thenoyltrifluoroacetone, was reported in 1950 by Reid and Calvin through a Claisen condensation of 2-acetylthiophene and ethyl trifluoroacetate.[4][5] This work laid the foundation for the development of a diverse array of trifluoromethylated β-keto esters, which have since become indispensable tools in organic synthesis.

Key Synthetic Methodologies

The synthesis of trifluoromethylated β-keto esters can be broadly categorized into three main approaches: the Claisen condensation, electrophilic trifluoromethylation, and nucleophilic trifluoromethylation.

The Claisen Condensation: A Classic Approach

The Claisen condensation remains a widely utilized and robust method for the synthesis of trifluoromethylated β-keto esters. This reaction involves the base-mediated condensation of a trifluoroacetate ester with an enolizable ester or ketone.

General Reaction Scheme:

Figure 1: General scheme of the Claisen condensation for the synthesis of trifluoromethylated β-keto esters.

The choice of base is crucial and is typically a non-nucleophilic alkoxide corresponding to the alcohol portion of the enolizable ester to prevent transesterification.[6]

Mechanism of the Claisen Condensation:

The mechanism involves the initial deprotonation of the enolizable ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetate ester. Subsequent elimination of an alkoxide leaving group yields the trifluoromethylated β-keto ester.

Figure 2: Stepwise mechanism of the Claisen condensation for preparing trifluoromethylated β-keto esters.

Electrophilic Trifluoromethylation

This approach involves the reaction of a pre-formed enolate of a β-keto ester with an electrophilic trifluoromethylating agent. A variety of such reagents have been developed, with Togni and Umemoto reagents being the most prominent.[7][8][9]

General Reaction Scheme:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of 2-thenoyltrifluoroacetone surface functionalised SrF2:Eu3+ nanoparticles: trace level detection of water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 6. brynmawr.edu [brynmawr.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

An In-depth Technical Guide on the Safety, Handling, and Disposal of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a β-keto ester, is a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its trifluoromethylphenyl moiety makes it a valuable building block for creating compounds with specific pharmacological properties. This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is presented in the table below.

| Property | Value |

| CAS Number | 106263-53-0 |

| Molecular Formula | C₁₂H₁₁F₃O₃ |

| Molecular Weight | 260.21 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Safety and Hazard Information

Based on the Safety Data Sheet (SDS) for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, the following hazard classifications and precautionary measures are advised.

Hazard Identification

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.

Precautionary Measures

A summary of key precautionary statements is provided below:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use appropriate personal protective equipment (PPE) as detailed in the table below.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Collect the spilled material for disposal.

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Disposal Considerations

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Segregation: Do not mix with non-halogenated organic waste.

-

Container: Collect waste in a clearly labeled, leak-proof container.

-

Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Incineration in a permitted hazardous waste incinerator is a common disposal method for such compounds.

Experimental Protocols

Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate via Claisen Condensation

This protocol describes a general method for the synthesis of β-keto esters like the target compound.

Materials:

-

Ethyl 4-(trifluoromethyl)benzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Add ethyl acetate (1.1 equivalents) to the dropping funnel.

-

Slowly add the ethyl acetate to the stirred sodium ethoxide solution at room temperature.

-

To the resulting solution, add ethyl 4-(trifluoromethyl)benzoate (1.0 equivalent) dropwise from the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add dilute hydrochloric acid to neutralize the mixture until it is acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester C=O, ketone C=O, C-F bonds).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Role in Pharmaceutical Synthesis and Biological Signaling

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a key intermediate in the synthesis of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).

Synthesis of Celecoxib

The synthesis of Celecoxib from Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves a condensation reaction with 4-hydrazinobenzenesulfonamide. This reaction forms the pyrazole ring, which is the core structure of Celecoxib.

Caption: Synthesis of Celecoxib from its precursors.

COX-2 Signaling Pathway

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. The COX-2 signaling pathway is activated by inflammatory stimuli and leads to the production of prostaglandins, which are key mediators of inflammation and pain.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

Conclusion

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a valuable chemical intermediate with specific safety, handling, and disposal requirements. Adherence to the guidelines outlined in this technical guide is essential for ensuring a safe laboratory environment and the successful application of this compound in research and development, particularly in the synthesis of important pharmaceuticals like Celecoxib.

An In-depth Technical Guide on the Solubility of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a β-keto ester derivative with significant potential in pharmaceutical and chemical synthesis. Its molecular structure, featuring an aromatic ring with a trifluoromethyl group, a ketone, and an ester functional group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various chemical processes. This technical guide provides an overview of the predicted solubility of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in a range of common organic solvents and offers a detailed experimental protocol for its quantitative determination.

Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a qualitative assessment based on the principles of chemical interactions and polarity.

Predicted Qualitative Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate possesses both polar (ketone and ester groups) and nonpolar (aromatic ring, trifluoromethyl group, and ethyl chain) characteristics, making it likely to be soluble in a range of organic solvents.

The following table summarizes the predicted qualitative solubility of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in common organic solvents, categorized by their polarity.

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar aromatic ring and trifluoromethyl group will interact favorably with nonpolar solvents. However, the polar ketone and ester groups may limit high solubility. Toluene, being aromatic, is expected to be a better solvent than hexane. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar ketone and ester functional groups of the compound. The presence of both polar and nonpolar regions in the solute molecule allows for good compatibility with these solvents. Evidence from synthetic procedures suggests solubility in ethyl acetate. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can act as hydrogen bond acceptors for the enol form of the β-keto ester and can engage in dipole-dipole interactions. Their alkyl chains also interact with the nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or GC).

-

Generate a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the solute in the filtered sample solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Unlocking the Potential: Trifluoromethylphenyl Propanoate Derivatives in Modern Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone in the design of novel therapeutic agents and chemical probes. This in-depth guide explores the burgeoning potential of trifluoromethylphenyl propanoate derivatives in various research applications, with a focus on their synthesis, biological evaluation, and mechanistic insights. The trifluoromethyl group is known to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity, making these derivatives highly attractive for drug discovery programs.[1]

Anticipated Biological Activity: Anticancer Potential

While direct quantitative data for trifluoromethylphenyl propanoate derivatives remains an area of active investigation, compelling evidence from closely related analogs, such as N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, suggests significant potential in oncology. These analogs have demonstrated potent inhibitory activity against various human cancer cell lines.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide derivatives against several cancer cell lines. It is hypothesized that trifluoromethylphenyl propanoate derivatives will exhibit comparable, if not enhanced, activity due to the isosteric relationship between the amide and ester functionalities.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | HL-60 | Leukemia | < 10 µM (for several active analogs) |

| HEP3BPN 11 | Liver Cancer | > 10 µM | |

| MDA-MB 453 | Breast Cancer | > 10 µM |

Data is extrapolated from studies on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and serves as a predictive baseline for the potential activity of trifluoromethylphenyl propanoate derivatives.

Key Research Applications and Experimental Protocols

The unique physicochemical properties imparted by the trifluoromethyl group position these propanoate derivatives as valuable tools in several research domains.[1]

Anticancer Drug Discovery

Trifluoromethylphenyl propanoate derivatives are promising candidates for the development of novel anticancer agents. Their enhanced lipophilicity can facilitate crossing of cellular membranes, a critical step for reaching intracellular targets.

This protocol outlines a standard procedure for assessing the cytotoxic effects of trifluoromethylphenyl propanoate derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HL-60, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Trifluoromethylphenyl propanoate derivative stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl propanoate derivative stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range is 0.01 to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for a predetermined time, typically 48 or 72 hours.

-

MTT Assay: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[2][3]

Probes for Studying Signaling Pathways

The potential for these derivatives to modulate key signaling pathways involved in cancer progression makes them valuable as chemical probes. The inhibition of proangiogenic cytokines such as TNFα and VEGF has been observed with structurally related amides, suggesting a potential mechanism of action for the propanoate derivatives.

Caption: Workflow for studying the effects of trifluoromethylphenyl propanoate derivatives on cancer cell signaling pathways.

This protocol provides a general method to assess changes in protein expression levels within signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways, following treatment with a trifluoromethylphenyl propanoate derivative.

Materials:

-

Treated and untreated cancer cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse treated and untreated cells and quantify the protein concentration.

-

Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.[1][4]

Potential Signaling Pathways of Interest

Based on the known activities of related trifluoromethyl-containing compounds, the following signaling pathways are prime candidates for investigation.

Pro-inflammatory and Angiogenic Pathways (TNFα and VEGF)

The inhibition of tumor necrosis factor-alpha (TNFα) and vascular endothelial growth factor (VEGF) signaling are critical anticancer mechanisms. TNFα can promote inflammation and cell survival, while VEGF is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

References

Methodological & Application

Synthesis protocol for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate via Claisen condensation

Application Notes: Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a crossed Claisen condensation between ethyl 4-(trifluoromethyl)benzoate and ethyl acetate.[1][2] This method utilizes sodium ethoxide as the base to facilitate the formation of the carbon-carbon bond.[3][4][5] The protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and expected outcomes.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[3] This reaction is initiated by the deprotonation of an α-proton of an enolizable ester to form a nucleophilic enolate.[6] The enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the final β-keto ester product.[6][7]

This protocol describes a "crossed" or "mixed" Claisen condensation, where two different esters are used.[1][2] Specifically, ethyl acetate serves as the enolizable ester (the nucleophile donor), while ethyl 4-(trifluoromethyl)benzoate, which lacks α-hydrogens, acts as the non-enolizable electrophilic acceptor.[2] This strategy prevents self-condensation of the aromatic ester, leading to a higher yield of the desired product. The use of a stoichiometric amount of base is crucial as the final deprotonation of the product drives the reaction equilibrium forward.[3][4]

Reaction Scheme:

-

Step 1: Enolate Formation

-

CH3COOEt + NaOEt ⇌ [CH2COOEt]- Na+ + EtOH

-

-

Step 2: Nucleophilic Acyl Substitution

-

CF3-Ph-COOEt + [CH2COOEt]- Na+ → CF3-Ph-C(O-)OEt-CH2COOEt

-

-

Step 3: Elimination

-

CF3-Ph-C(O-)OEt-CH2COOEt → CF3-Ph-CO-CH2COOEt + EtO-

-

-

Step 4: Deprotonation (Drives Reaction)

-

CF3-Ph-CO-CH2COOEt + EtO- ⇌ [CF3-Ph-CO-CHCOOEt]- + EtOH

-

-

Step 5: Acidic Workup

-

[CF3-Ph-CO-CHCOOEt]- + H+ → CF3-Ph-CO-CH2COOEt

-

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents | Notes |

| Sodium metal (Na) | 22.99 | 50.0 | 1.15 g | 1.1 | Cut into small pieces, handled under mineral oil |

| Absolute Ethanol (EtOH) | 46.07 | - | 50 mL | - | Anhydrous |

| Ethyl 4-(trifluoromethyl)benzoate | 218.17 | 45.5 | 10.0 g | 1.0 | Limiting reagent |

| Ethyl Acetate (EtOAc) | 88.11 | 136.5 | 12.0 g (13.3 mL) | 3.0 | Anhydrous, used as reactant and solvent |

| Diethyl Ether (Et2O) | 74.12 | - | ~150 mL | - | Anhydrous, for extraction |

| 1 M Hydrochloric Acid (HCl) | - | - | ~60 mL | - | For neutralization |

| Saturated Sodium Bicarbonate (NaHCO3) | - | - | ~50 mL | - | For washing |

| Saturated Sodium Chloride (Brine) | - | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | ~5 g | - | For drying |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl2 or Drierite)

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle and temperature controller

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation or column chromatography setup

Procedure

Part A: Preparation of Sodium Ethoxide

-

Set up a 250 mL three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

-

Add 40 mL of absolute ethanol to the flask.

-

Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50.0 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Control the reaction rate by cooling the flask in an ice bath if necessary.

-

Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

Part B: Claisen Condensation 5. In the dropping funnel, prepare a mixture of ethyl 4-(trifluoromethyl)benzoate (10.0 g, 45.5 mmol) and anhydrous ethyl acetate (12.0 g, 136.5 mmol). 6. Cool the sodium ethoxide solution in the flask to 0-5 °C using an ice-water bath. 7. Add the ester mixture from the dropping funnel to the stirred sodium ethoxide solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Gently heat the mixture to reflux (approx. 70-75 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Work-up and Purification 10. Cool the reaction mixture to room temperature, then chill in an ice-water bath. 11. Slowly and carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7. A precipitate of NaCl will form. 12. Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. 13. Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. 14. Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO3 solution and 50 mL of brine. 15. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil. 16. Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.[8]

Data Presentation

Product Characterization

| Parameter | Value |

| Product Name | Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate |

| Molecular Formula | C₁₂H₁₁F₃O₃ |

| Molecular Weight | 260.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Expected Yield | 70-85% |

| Boiling Point | ~110-115 °C at 1 mmHg (literature value for similar compounds) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.25 (t, 3H), 4.01 (s, 2H), 4.20 (q, 2H), 7.75 (d, 2H), 8.05 (d, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.1, 50.1, 61.8, 123.6 (q), 125.9 (q), 129.0, 134.8 (q), 138.5, 167.0, 190.5 |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

Safety and Handling

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under mineral oil in an inert atmosphere. Ensure all residual sodium is quenched safely before cleaning glassware.

-

Hydrogen Gas: Flammable gas is evolved during the preparation of sodium ethoxide. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

-

Solvents: Diethyl ether and ethanol are highly flammable. Avoid open flames and use appropriate heating methods (heating mantle, water bath).

-

Acids and Bases: Handle hydrochloric acid and sodium ethoxide solution with appropriate personal protective equipment (gloves, safety glasses).

This protocol provides a reliable method for synthesizing the target β-keto ester, a key building block for further chemical exploration.

References

- 1. Claisen Condensation [organic-chemistry.org]

- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a versatile building block for the synthesis of a variety of trifluoromethyl-containing heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and aim to provide researchers with practical guidance for the preparation of pyrazoles, pyrimidines, pyridines, and thiophenes.

Introduction

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a valuable precursor in heterocyclic chemistry due to the presence of a reactive 1,3-dicarbonyl moiety and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group is a key pharmacophore in many drug molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This document outlines key synthetic transformations of this building block into medicinally relevant heterocyclic scaffolds.

Synthesis of 5-(4-(Trifluoromethyl)phenyl)pyrazol-3-ol

The reaction of β-ketoesters with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolones. This protocol describes the synthesis of 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol, a key intermediate for the development of various bioactive molecules.

Reaction Scheme:

Experimental Protocol:

-

To a solution of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Hydrazine Hydrate | Ethanol | 4-6 h | Reflux | High |

Logical Relationship Diagram:

Biginelli Reaction for the Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse pharmacological activities. This protocol outlines the synthesis of ethyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, combine Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (1.0 eq), an appropriate aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde) (1.0 eq), and urea (1.5 eq).

-

Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.

-

Heat the mixture in a suitable solvent (e.g., ethanol) under reflux for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure dihydropyrimidine derivative.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time | Temperature | Yield |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Aromatic Aldehyde | Urea | Acid Catalyst | Ethanol | 8-12 h | Reflux | Good to Excellent |

Experimental Workflow Diagram:

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This protocol describes the synthesis of diethyl 2,6-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Reaction Scheme:

Experimental Protocol:

-

Combine Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (2.0 eq), an aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde) (1.0 eq), and ammonium acetate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, pour the mixture into ice-water to induce precipitation.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyridine.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Nitrogen Source | Solvent | Reaction Time | Temperature | Yield |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (2 eq) | Aromatic Aldehyde (1 eq) | Ammonium Acetate | Ethanol or Acetic Acid | 6-10 h | Reflux | Good |

Signaling Pathway Diagram (Conceptual):

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol outlines the preparation of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate.

Reaction Scheme:

Experimental Protocol:

-

To a solution of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (1.0 eq) and an active methylene nitrile (e.g., malononitrile) (1.0 eq) in a suitable solvent like ethanol or DMF, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base, such as morpholine or triethylamine, dropwise.

-

Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize to obtain the pure 2-aminothiophene derivative.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Sulfur Source | Base | Solvent | Reaction Time | Temperature | Yield |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Active Methylene Nitrile | Elemental Sulfur | Morpholine/Triethylamine | Ethanol/DMF | 2-4 h | 50-60 °C | Good |

Experimental Workflow Diagram:

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a valuable and highly versatile building block in medicinal chemistry. Its unique structure, featuring a trifluoromethylphenyl moiety linked to a reactive β-ketoester, provides a key scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, making this starting material particularly attractive for drug discovery programs.

This document provides detailed application notes on the use of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in the development of novel therapeutic agents, with a focus on its application in the synthesis of pyrazole and pyrimidine derivatives. Comprehensive experimental protocols for key synthetic transformations and biological assays are also presented.

Medicinal Chemistry Applications